molecular formula C16H20N4O2 B2819654 N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide CAS No. 2261044-69-1

N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide

Numéro de catalogue B2819654
Numéro CAS: 2261044-69-1
Poids moléculaire: 300.362
Clé InChI: VZFQCGQVXMLJEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide, commonly referred to as CDPPB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) that selectively target metabotropic glutamate receptor subtype 5 (mGluR5).

Mécanisme D'action

CDPPB acts as a PAM of mGluR5, which means that it enhances the activity of this receptor in the presence of glutamate. mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. CDPPB binds to a specific site on mGluR5 and increases the affinity of the receptor for glutamate, resulting in the activation of downstream signaling pathways that modulate synaptic transmission.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance the activity of mGluR5 in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. This modulation of glutamatergic neurotransmission can improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. CDPPB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, and to promote neurogenesis in the hippocampus.

Avantages Et Limitations Des Expériences En Laboratoire

CDPPB has several advantages as a research tool, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its long half-life. CDPPB has also been shown to be well-tolerated in animal models, with no significant adverse effects reported at therapeutic doses. However, CDPPB has some limitations, including its relatively low potency compared to other mGluR5 N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide, its potential off-target effects, and the need for further optimization of its pharmacokinetic properties.

Orientations Futures

For research on CDPPB include the optimization of its pharmacokinetic properties, the development of more potent and selective mGluR5 N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide, and the investigation of its potential in combination with other pharmacological agents. Additionally, the role of mGluR5 in other physiological and pathological processes, such as pain and inflammation, should be further explored.

Méthodes De Synthèse

CDPPB is synthesized through a multi-step process that involves the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with 1-cyano-2,2-dimethylpropylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure CDPPB.

Applications De Recherche Scientifique

CDPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. CDPPB has been shown to enhance the activity of mGluR5, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. By selectively targeting mGluR5, CDPPB can modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.

Propriétés

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-16(2,3)13(10-17)19-14(21)11-4-6-12(7-5-11)20-9-8-18-15(20)22/h4-7,13H,8-9H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFQCGQVXMLJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.